molecular formula C12H15ClN2S B5831640 1-(4-Chlorophenyl)-3-cyclopentylthiourea

1-(4-Chlorophenyl)-3-cyclopentylthiourea

Cat. No.: B5831640
M. Wt: 254.78 g/mol
InChI Key: AYKVUISWIWCURH-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-cyclopentylthiourea is a thiourea derivative characterized by a 4-chlorophenyl group attached to the N1 position and a cyclopentyl group at the N3 position. Thiourea derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The structural flexibility of thioureas allows for tailored modifications to enhance solubility, stability, and target specificity.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-cyclopentylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2S/c13-9-5-7-11(8-6-9)15-12(16)14-10-3-1-2-4-10/h5-8,10H,1-4H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKVUISWIWCURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-cyclopentylthiourea typically involves the reaction of 4-chloroaniline with cyclopentyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-cyclopentylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfenic, sulfinic, or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed:

    Oxidation: Sulfenic, sulfinic, or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: The compound has shown potential as an enzyme inhibitor, particularly in the inhibition of urease, which is important for various biological processes.

    Medicine: Research has indicated that thiourea derivatives, including 1-(4-Chlorophenyl)-3-cyclopentylthiourea, may possess antimicrobial and anticancer properties, making them candidates for drug development.

    Industry: The compound can be used in the formulation of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-cyclopentylthiourea involves its interaction with specific molecular targets, such as enzymes. For instance, as a urease inhibitor, the compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can disrupt various biological processes, leading to antimicrobial or pesticidal effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Structural and Crystallographic Comparisons

(a) 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea (8b)
  • Structure : The 4-chlorophenyl group is retained at N1, while a furan-2-ylmethyl group replaces the cyclopentyl substituent at N3 .
  • Crystallography: Crystallizes in a monoclinic system (space group P21) with one molecule per asymmetric unit. The thiourea core adopts a planar conformation stabilized by intramolecular hydrogen bonds (N–H···S and N–H···O), influencing molecular packing .
(b) 1-(4-Chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea
  • Structure : Features a nitro group at the 3-position of the 4-chlorophenyl ring and a 3,4-dichlorophenyl group at N3 .
  • Planarity: The molecule is non-planar, with a dihedral angle of 14.36° between the chlorophenyl and thiourea fragments. Intramolecular N–H···O hydrogen bonds stabilize the conformation .
(c) 1-[1-(4-Chlorobenzyl)-1H-pyrazol-3-yl]-3-phenylthiourea
  • Structure : Incorporates a pyrazole ring linked to a 4-chlorobenzyl group at N1 and a phenyl group at N3 .
  • Functionality : The pyrazole moiety introduces heterocyclic aromaticity, which may enhance binding to enzymes or receptors through π-π stacking .
  • Key Difference : The benzyl-pyrazole substituent creates a bulkier structure compared to the cyclopentyl group, possibly affecting membrane permeability.

Computational and Spectroscopic Insights

  • DFT Studies : Analogous compounds like (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one are analyzed using B3LYP/6-311G(d,p) basis sets to predict electronic properties and reactivity . Such models could be applied to 1-(4-chlorophenyl)-3-cyclopentylthiourea to assess charge distribution and stability.
  • Hydrogen Bonding : Intramolecular interactions (e.g., N–H···S in 8b and N–H···O in ) are critical for stabilizing thiourea conformations, which influence solubility and intermolecular interactions.

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